![molecular formula C21H18N6O4S2 B2794392 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-41-6](/img/no-structure.png)

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

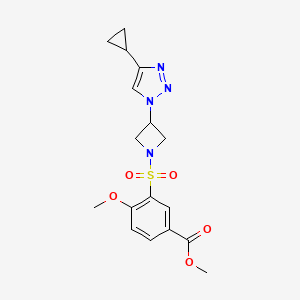

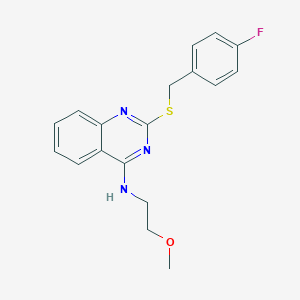

The compound contains several functional groups including an amine group (-NH2), a thioether group (-S-), a carbonyl group (C=O), a pyrimidine ring, and a methoxy group (-OCH3). These groups are common in many biologically active compounds and can participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amine group can act as a base or a nucleophile, the carbonyl group can undergo addition reactions, and the thioether group can participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to a reduction in these symptoms.

Pharmacokinetics

The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-methoxy-N'-phenyl-1,2-dihydro-1,3,4-oxadiazole-5-carbohydrazide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((2-(thiazol-2-ylamino)-2-oxoethyl)thio)acetohydrazide. The final compound is obtained by reacting this intermediate with 5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of triethylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoic acid", "4-nitrophenylhydrazine", "thioacetic acid", "5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "triethylamine", "acetic anhydride" ], "Reaction": [ "4-methoxybenzoic acid is reacted with 4-nitrophenylhydrazine in the presence of acetic anhydride to form 4-methoxy-N'-phenyl-1,2-dihydro-1,3,4-oxadiazole-5-carbohydrazide.", "The intermediate is then reacted with thioacetic acid in the presence of triethylamine to form N-(4-methoxyphenyl)-2-((2-(thiazol-2-ylamino)-2-oxoethyl)thio)acetohydrazide.", "Finally, the intermediate is reacted with 5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of triethylamine and acetic anhydride to form the final compound, N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide." ] } | |

CAS No. |

872597-41-6 |

Molecular Formula |

C21H18N6O4S2 |

Molecular Weight |

482.53 |

IUPAC Name |

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C21H18N6O4S2/c1-31-12-8-6-11(7-9-12)18(29)25-16-17(22)26-20(27-19(16)30)32-10-15(28)24-21-23-13-4-2-3-5-14(13)33-21/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |

InChI Key |

GKAIHKWKLPPDOS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2794309.png)

![1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2794312.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2794322.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)

![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)